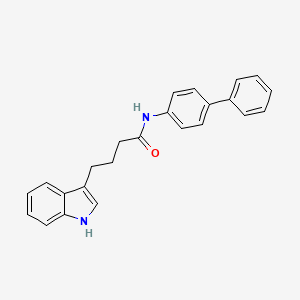
N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a biphenyl group and an indole moiety connected by a butanamide linker, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE typically involves the coupling of a biphenyl derivative with an indole derivative. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl structure. The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, cyclohexyl derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE primarily involves its interaction with HDACs. The compound binds to the active site of HDACs through strong hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. This inhibition results in the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(indol-2-yl)amides: These compounds have similar indole moieties but differ in the position of the amide group.
N-(indol-3-yl)amides: These compounds are structurally similar but may have different substituents on the indole ring.
Indole-3-carboxamides: These compounds have a carboxamide group directly attached to the indole ring, differing from the butanamide linker in N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE is unique due to its combination of a biphenyl group and an indole moiety connected by a butanamide linker. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C24H22N2O/c27-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-8,10-11,13-17,25H,6,9,12H2,(H,26,27) |
InChI Key |
AHEBKBPBQGAOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















